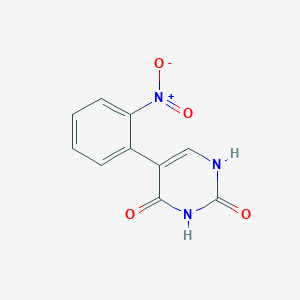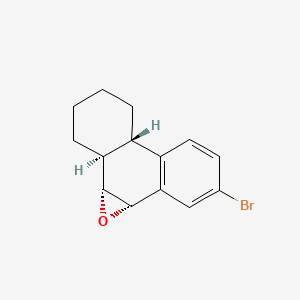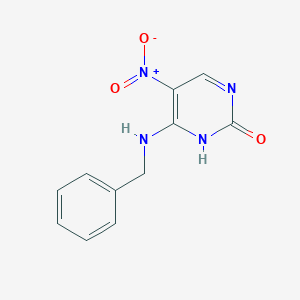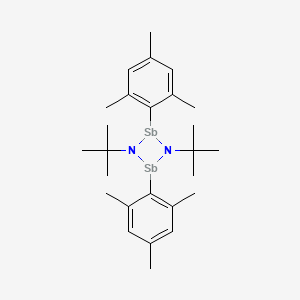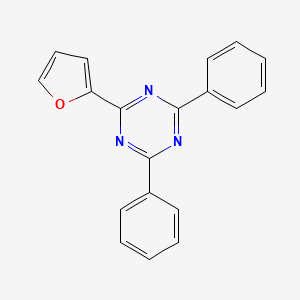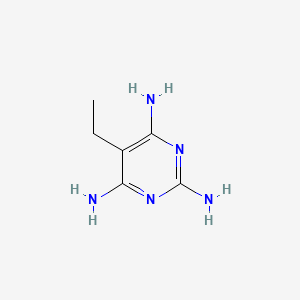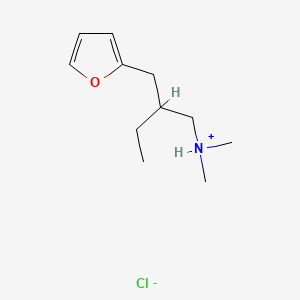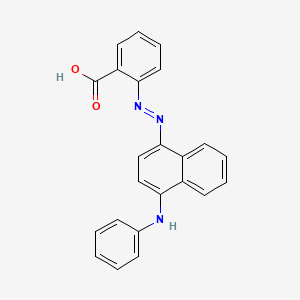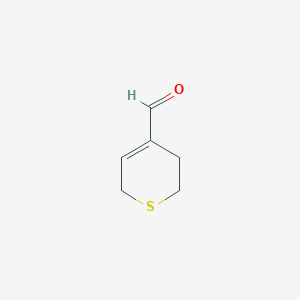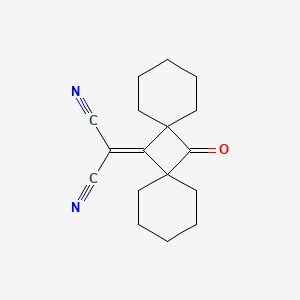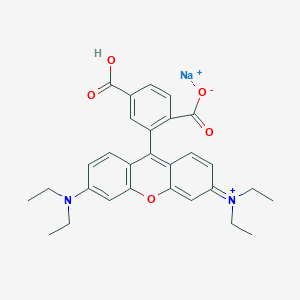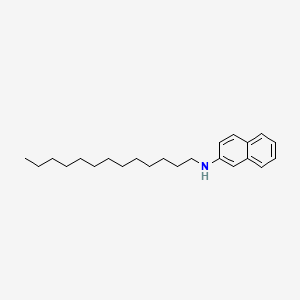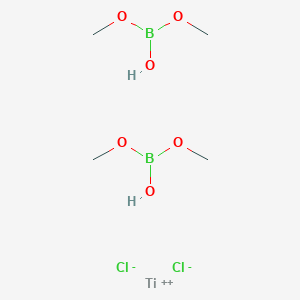
Titanium, dichlorobis(dimethyl orthoborato-kappaO'')-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- is a chemical compound with the molecular formula C4H12B2Cl2O4Ti. This compound is known for its unique coordination chemistry, where titanium is bonded to two dimethyl orthoborate ligands through oxygen atoms. It is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- typically involves the reaction of titanium tetrachloride (TiCl4) with dimethyl orthoborate (B(OCH3)3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions with moisture or oxygen. The reaction can be represented as follows:
TiCl4+2B(OCH3)3→Ti(OCH3)2Cl2+2BCl3
Industrial Production Methods
In industrial settings, the production of Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds.
Substitution: The ligands in the compound can be substituted with other ligands, such as alkoxides or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ligand substitution reactions often involve reagents like alcohols, amines, or halides under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Higher oxidation state titanium compounds, such as titanium dioxide (TiO2).
Reduction: Lower oxidation state titanium compounds, such as titanium(III) chloride (TiCl3).
Substitution: Various substituted titanium compounds depending on the ligands used.
Scientific Research Applications
Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance materials, such as coatings and composites, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- involves its ability to coordinate with various substrates through its titanium center. The compound can form stable complexes with different ligands, which allows it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and substrates used.
Comparison with Similar Compounds
Similar Compounds
Titanium tetrachloride (TiCl4): A precursor in the synthesis of Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)-.
Titanium dioxide (TiO2): A common titanium compound used in various industrial applications.
Titanium(III) chloride (TiCl3): A reduced form of titanium used in different chemical reactions.
Uniqueness
Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- is unique due to its specific coordination with dimethyl orthoborate ligands, which imparts distinct reactivity and stability compared to other titanium compounds. This uniqueness makes it valuable in specialized applications where other titanium compounds may not be suitable.
Properties
CAS No. |
52329-27-8 |
|---|---|
Molecular Formula |
C4H14B2Cl2O6Ti |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
dimethoxyborinic acid;titanium(2+);dichloride |
InChI |
InChI=1S/2C2H7BO3.2ClH.Ti/c2*1-5-3(4)6-2;;;/h2*4H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
OFHCMQRMLOIGGS-UHFFFAOYSA-L |
Canonical SMILES |
B(O)(OC)OC.B(O)(OC)OC.[Cl-].[Cl-].[Ti+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


